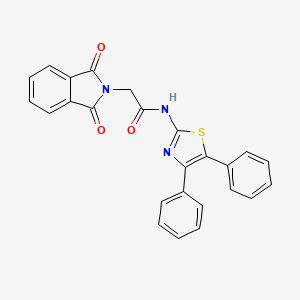
methyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "methyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide" is a derivative of the thiadiazine class, which includes various biologically active molecules. These compounds are known for their potential pharmacological properties, including anti-HIV, antimicrobial, and antioxidant activities, as well as their ability to activate ATP-sensitive potassium channels .
Synthesis Analysis
The synthesis of thiadiazine derivatives often involves multiple steps starting from readily available precursors. For instance, a related compound, methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, was synthesized from saccharin sodium salt in five steps . Similarly, novel thiadiazine derivatives with anti-HIV activity were synthesized and evaluated, indicating the versatility of the thiadiazine scaffold for generating new pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of thiadiazine derivatives is characterized by a heterocyclic thiazine ring, which can adopt different conformations. For example, N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives exhibit extensive intramolecular hydrogen bonds, with the thiazine rings adopting half-chair conformations . The planarity of the benzothiadiazine ring and the orientation of substituents significantly influence the molecular interactions and stability of these compounds .
Chemical Reactions Analysis
Thiadiazine derivatives undergo various chemical reactions, including nucleophilic substitution and demethylation, which allow for the introduction of functional groups on the aromatic ring. These transformations make thiadiazine derivatives useful building blocks for organic and medicinal chemistry applications . Additionally, ring contraction reactions have been reported to access different thiadiazine derivatives, highlighting the chemical versatility of the thiadiazine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazine derivatives are influenced by their molecular structure. For instance, the presence of chlorine and other substituents on the aromatic ring can affect the compound's reactivity and interaction with biological targets. The sulfonyl group, a common feature in these molecules, contributes to their potential biological activities, such as the activation of ATP-sensitive potassium channels in pancreatic beta-cells, which is crucial for their pharmacological evaluation .
科学的研究の応用
Synthesis and Biological Activity
A series of novel 1,2,4-thiadiazine 1,1-dioxides, structurally related to the compound , were synthesized through the condensation of specific sulfonamides and heterocyclic carbimidates. These compounds were then evaluated for their tuberculostatic and anticancer activities, showing the potential to inhibit the growth of certain cancer cell lines, indicating their utility in cancer research and treatment development (Gobis et al., 2013).
Chemical and Physical Properties of Thiadiazines
The chemical and physical properties, along with the applications of various thiadiazines, including 1,2,6-thiadiazines, have been extensively reviewed. Such compounds have been synthesized using different methods, with their structures confirmed via X-ray crystallography, illustrating non-aromatic, nonplanar ring structures. This broad overview suggests the versatility of thiadiazines in various chemical and biological applications, highlighting their importance in medicinal chemistry and drug design (Busby, 1990).
Metabolism and Mechanism of Action Studies
Research into the metabolism of substances with diuretic action, including thiadiazine derivatives, has provided insight into their biochemical behavior in living organisms. Such studies are crucial for understanding the potential therapeutic effects and safety profiles of thiadiazine-based drugs, though specific to compounds differing slightly from the one (Logemann & Giraldi, 1962).
Novel Syntheses and Biological Activities
The synthesis of novel biologically active thiadiazine derivatives has been reported, including methods starting from saccharin sodium salt. These compounds exhibit significant antibacterial and antioxidant activities, suggesting their potential application in developing new antimicrobial and protective agents (Zia-ur-Rehman et al., 2009).
Activation of Potassium Channels
Thiadiazine derivatives have been explored for their ability to activate ATP-sensitive potassium channels, a property of interest in the treatment of conditions like hypertension and diabetes. Such studies underline the therapeutic potential of thiadiazine derivatives in modulating cellular ion channels to achieve desired physiological responses (Schou et al., 2005).
将来の方向性
Thiadiazine derivatives, including “methyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide”, have shown promise in various therapeutic activities . Future research could focus on exploring these activities further and developing new derivatives with enhanced pharmacological profiles.
作用機序
Target of Action
Compounds with similar structures, such as nitrogen-containing heterocyclic moieties, have been shown to exhibit a broad range of biological activities . They have been found to inhibit various proteins like protein kinases, topoisomerases, and others .
Mode of Action
Based on its structural similarity to other nitrogen-containing heterocyclic compounds, it may interact with its targets through multiple mechanisms .
Biochemical Pathways
Similar compounds have been shown to affect multiple pathways, including those involving protein kinases and topoisomerases .
Result of Action
Similar compounds have been shown to exhibit anticancer activities .
特性
IUPAC Name |
methyl 2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c1-9-12(13(17)20-2)8-16(21(18,19)15-9)7-10-4-3-5-11(14)6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMXVQWBDOQFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)OC)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2502866.png)

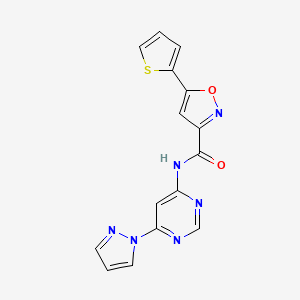
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)
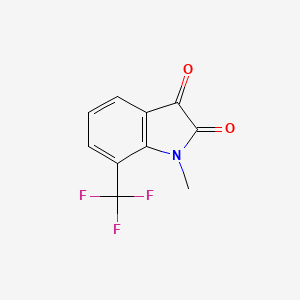
![Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2502873.png)
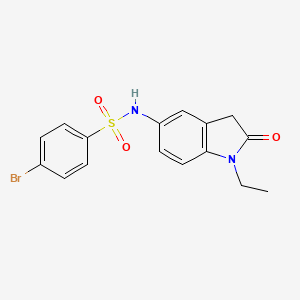
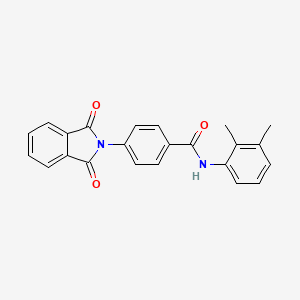
![methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2502878.png)
![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2502882.png)

